Appchcl-ppa
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Appchcl-ppa involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of polyphosphoric acid (PPA) as a catalyst in various reactions, including cyclisation and polycyclisation . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow reactors to enhance efficiency and reduce environmental impact. Microwave-assisted preparation methods have been explored to address the disadvantages of conventional methods, such as high energy consumption and pollution . These advanced techniques offer rapid and environmentally friendly alternatives for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Appchcl-ppa undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include polyphosphoric acid, benzoyl chloride, and various naphthoyl chlorides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Friedel–Crafts acyl rearrangements in polyphosphoric acid can yield various polycyclic aromatic ketones .
Scientific Research Applications
Appchcl-ppa has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its resistance to enzymatic degradation and potential therapeutic applications.
Industry: Employed in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Appchcl-ppa involves its interaction with specific molecular targets and pathways. For instance, its antithrombotic effects are attributed to its ability to inhibit phosphodiesterase activity, thereby preventing the breakdown of cyclic nucleotides and promoting vasodilation . This mechanism is crucial for its potential therapeutic applications in preventing blood clots.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Appchcl-ppa include other dinucleoside phosphates and polyphosphoric acid derivatives. These compounds share similar structural features and chemical properties.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of resistance to enzymatic degradation and potent antithrombotic effects . This makes it a valuable compound for both research and potential therapeutic applications.
Conclusion
This compound is a complex and versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and wide range of applications make it an important subject of study for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]-chloromethyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN10O18P4/c22-21(51(36,37)38)52(39,40)49-14-8(48-20(13(14)35)32-6-30-10-16(24)26-4-28-18(10)32)2-46-54(43,44)50-53(41,42)45-1-7-11(33)12(34)19(47-7)31-5-29-9-15(23)25-3-27-17(9)31/h3-8,11-14,19-21,33-35H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H2,23,25,27)(H2,24,26,28)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVKFIBTKWVSPQ-GLYJMQRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN10O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116371-34-7 | |
Record name | beta,beta'-Monochloromethylene diadenosine 5',5'''-P(1),P(4)-tetraphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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